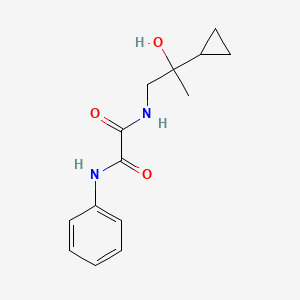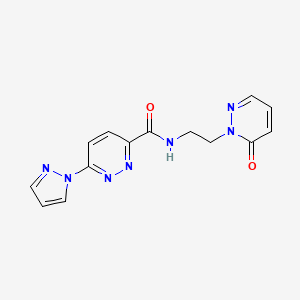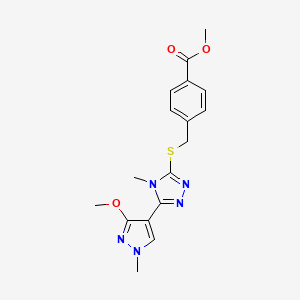![molecular formula C20H24ClN5O3S B2451360 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride CAS No. 1217037-52-9](/img/structure/B2451360.png)
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN5O3S and its molecular weight is 449.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Applications
- Synthesis and Evaluation for Anticonvulsant Activity : Derivatives of the compound were synthesized and their anticonvulsant activities evaluated. Some compounds showed significant protective effects against seizures, indicating potential as anticonvulsant drugs (Madaiah et al., 2013).
- Evaluation of Novel 1-Benzylsubstituted Derivatives : Research involving the synthesis of 1-benzylsubstituted derivatives and their evaluation for anticonvulsant activity. The study explored the structure-activity relationship for these derivatives, contributing to the understanding of their anticonvulsant properties (Wassim El Kayal et al., 2022).
Receptor Agonists and Biological Evaluation
- High-affinity Ligands for the Human ORL1 Receptor : The discovery of high-affinity ligands related to the compound, which exhibit potential as full agonists in biochemical assays targeting specific receptors (Röver et al., 2000).
- Synthesis and Evaluation as Antibacterial Agents : A study focused on synthesizing novel derivatives and evaluating their in-vitro antibacterial activity against various bacteria, highlighting the compound's potential in antibacterial applications (Mayuri A. Borad et al., 2015).
Applications in Synthesis and Chemical Libraries
- Synthesis for Chemical Libraries : The synthesis of a compound library based on a spiropiperidine motif, which includes derivatives of the compound of interest. This contributes to the development of chemical libraries for further pharmacological study (Feliu et al., 2004).
- Synthesis and Anti-Leukemic Activity : The synthesis of a derivative and its evaluation for cytotoxic potential against leukemia cell lines, indicating the compound's relevance in cancer research (Guillon et al., 2020).
Antiviral and Antihypertensive Research
- Antiviral Evaluation : A study on the synthesis and antiviral evaluation of derivatives, revealing strong activity against specific viruses, thus indicating potential in antiviral drug development (Çağla Begüm Apaydın et al., 2020).
- Antihypertensive Activity : Research on the synthesis of derivatives for evaluation as antihypertensive agents, contributing to the understanding of the compound's potential in treating hypertension (Caroon et al., 1981).
Propriétés
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S.ClH/c1-14-13-29-18(21-14)22-16(26)12-24-9-7-20(8-10-24)17(27)25(19(28)23-20)11-15-5-3-2-4-6-15;/h2-6,13H,7-12H2,1H3,(H,23,28)(H,21,22,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULJTCUBVBXFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2451281.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451283.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2451287.png)

![4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether](/img/structure/B2451293.png)


![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2451296.png)



